Product packaging for Indolizin-7(8H)-one(Cat. No.:CAS No. 470477-88-4)

Indolizin-7(8H)-one

Cat. No.: B14242895
CAS No.: 470477-88-4
M. Wt: 133.15 g/mol
InChI Key: YIGXQNHTOBLVNA-UHFFFAOYSA-N
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Description

Indolizin-7(8H)-one is a specialized heterocyclic compound featuring a fused bicyclic structure of electron-rich pyrrole and electron-deficient pyridine rings, with a ketone functional group at the 7-position . This unique architecture, particularly the delocalized 10π-electron system, makes it a valuable scaffold in various research fields . The structure is a key precursor to indolizidine alkaloids found in nature and serves as a versatile building block in synthetic chemistry . In medicinal chemistry and pharmacology , the indolizine core is recognized for its wide spectrum of biological activities. Researchers utilize this scaffold in the design and synthesis of compounds with potential anticancer , antioxidant , antimicrobial, and anti-inflammatory properties . The core structure can be functionalized at multiple positions, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents . For instance, indolizine derivatives have been investigated as potential inhibitors of the VEGF signaling pathway in antiangiogenic research and have shown promise as fluorescent probes for studying biological interactions . In material science , indolizine derivatives are investigated for their photophysical properties. Their electronic characteristics make them suitable candidates for developing new dyes for dye-sensitized solar cells (DSSCs) and for use in organic light-emitting devices (OLEDs) . This product is intended for research and further chemical synthesis as a key intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B14242895 Indolizin-7(8H)-one CAS No. 470477-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8H-indolizin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXQNHTOBLVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CN2C1=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572286
Record name Indolizin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470477-88-4
Record name Indolizin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Insights into Indolizinone Transformations

Elucidation of Key Mechanistic Steps in Cycloaddition Reactions

Cycloaddition reactions are fundamental to the chemistry of indolizinones, allowing for the construction of complex polycyclic structures. The dienamine character of the six-membered ring in the indolizinone core makes it a reactive component in these transformations. nih.govrsc.org

A prominent example is the Diels-Alder reaction. nih.gov The indolizinone dienamine readily participates in [4+2] cycloadditions with various dienophiles, exhibiting high levels of regio- and diastereoselectivity. nih.govcapes.gov.br For instance, the reaction of methylindolizinone with maleic anhydride (B1165640) in benzene (B151609) at 80°C yields a [2.2.2]azabicycle. nih.gov The mechanism is generally a concerted process, though stepwise pathways involving zwitterionic intermediates can also occur, particularly with highly polarized dienophiles. msu.ru

Quantum chemical calculations have been employed to investigate the mechanism of [8π+2π] cycloaddition reactions of indolizines. msu.ru These studies predict a dipolar cycloaddition mechanism, which involves an initial electrophilic attack on the C-3 position of the indolizine (B1195054) ring, followed by ring closure. msu.ru In some cases, particularly with substrates bearing specific substituents, an "inverse" dipolar cycloaddition, initiated by nucleophilic attack, can be operative. msu.ru

The ene reaction represents a competing pathway to the Diels-Alder cycloaddition, especially when the indolizinone diene possesses an appropriate substituent. nih.gov This reaction also proceeds with notable regio- and diastereoselectivity. nih.gov

Mechanisms of Metal-Catalyzed Indolizinone Formation

Transition metal catalysis provides efficient and versatile routes to indolizinone scaffolds. researchgate.net Various metals, including platinum, indium, copper, silver, and gold, have been utilized to catalyze the cycloisomerization of propargylic alcohols and their derivatives to form indolizinones. nih.gov

A general proposed mechanism for the metal-catalyzed cyclization of a pyridine (B92270) derivative involves the activation of the alkyne moiety by the metal catalyst. This is followed by the cyclization of the pyridine nitrogen onto the activated alkyne, forming a metal-containing intermediate. nih.gov A subsequent stereoretentive Wagner-Meerwein shift of the propargylic substituent, accompanied by proton transfer, affords the final indolizinone product. nih.gov

Copper-catalyzed reactions have been extensively studied. For example, a copper(I)-catalyzed two-component cyclization cascade of pyridine- and isoquinoline-ynones proceeds via a 5-exo-dig cyclization. researchgate.net The mechanism can involve the formation of dinuclear copper complexes as intermediates. researchgate.net In some copper-catalyzed syntheses of functionalized indolizinones, the reaction is initiated by the formation of an N-ylide intermediate from a pyridine derivative. This ylide then participates in a 1,3-dipolar cycloaddition with an alkyne. semanticscholar.org

Rhodium catalysts have also been employed. For instance, rhodium(III)-catalyzed C-H activation can initiate an intramolecular cascade annulation to form the indolizinone core. rsc.org The mechanism involves C-H insertion, formation of an eight-membered ring, followed by ring contraction and reductive elimination. rsc.org

Palladium-catalyzed reactions often proceed through different mechanistic pathways. For example, a Pd-catalyzed reaction of propargylic pyridines with aroyl chlorides is initiated by the formation of an acylpalladium species, which then undergoes a 5-endo-dig cyclization. organic-chemistry.org

Role of Intermediates (e.g., Ylides, Carbenes, Zwitterions) in Reaction Pathways

Various reactive intermediates play a crucial role in the synthesis of indolizinones.

Ylides: Pyridinium (B92312) ylides are key intermediates in several indolizinone syntheses. lew.ro They are typically generated in situ from the reaction of a pyridine derivative with a suitable precursor, such as an α-haloketone. These ylides then act as 1,3-dipoles in cycloaddition reactions with alkynes to form the indolizinone skeleton. semanticscholar.orglew.ro

Carbenes: Metal-carbene intermediates are proposed in certain transition-metal-catalyzed cycloisomerization reactions leading to indolizinones. xmu.edu.cnnih.gov For example, in a ruthenium-catalyzed three-component reaction, a ruthenium-carbene intermediate has been isolated and characterized, providing strong evidence for its role in the formation of the indolizine ring system. xmu.edu.cn Gold-catalyzed reactions can also proceed through carbene-like intermediates. rsc.org

Zwitterions: Zwitterionic intermediates are implicated in several reaction pathways. organische-chemie.chorganic-chemistry.org For instance, in a catalyst-free cycloisomerization approach, the mechanism is proposed to involve a 5-endo-dig cyclization followed by a 1,2-migration, generating zwitterionic intermediates that rearrange to the final indolizinone product. organische-chemie.ch The reaction of pyridinium 1,4-zwitterionic thiolates with other reagents to form indolizines also proceeds through zwitterionic species. researchgate.netrsc.org

Intramolecular vs. Intermolecular Cyclization Mechanisms

Both intramolecular and intermolecular cyclization strategies are employed for the synthesis of indolizinones, with the choice often dictated by the desired substitution pattern and molecular complexity.

Intermolecular Cyclization: This approach involves the reaction of two or more separate molecules. A classic example is the 1,3-dipolar cycloaddition between a pyridinium ylide and an alkyne. lew.ro Another example is the copper-catalyzed multicomponent reaction involving a pyridine derivative, a ketone, and an alkene. researchgate.net These intermolecular reactions are versatile for creating a wide range of substituted indolizinones.

Intramolecular Cyclization: In this strategy, the reacting moieties are present within the same molecule. libretexts.org This is often seen in the metal-catalyzed cycloisomerization of pyridine-substituted propargylic alcohols. nih.govresearchgate.net The proximity of the reacting groups in the substrate can lead to highly efficient and selective reactions. libretexts.org Intramolecular Diels-Alder reactions of tethered indolizinone systems have also been reported, leading to complex, fused polycyclic structures with specific stereochemistry. nih.gov For instance, an intramolecular Diels-Alder reaction of an indolizinone with a tethered dienophile results in a product with a different stereochemical relationship compared to the corresponding intermolecular reaction due to the geometric constraints of the tether. nih.gov

The table below summarizes key aspects of intramolecular versus intermolecular cyclization for indolizinone synthesis.

FeatureIntramolecular CyclizationIntermolecular Cyclization
Reactants A single molecule containing all necessary functional groups.Two or more separate reactant molecules.
Key Advantage Often highly efficient and selective due to proximity of reacting groups. libretexts.orgVersatile for creating a wide range of substitution patterns.
Typical Example Metal-catalyzed cycloisomerization of a pyridine-substituted propargylic alcohol. nih.gov1,3-dipolar cycloaddition of a pyridinium ylide and an alkyne. lew.ro
Stereochemical Outcome Can provide high stereocontrol, as seen in intramolecular Diels-Alder reactions. nih.govStereoselectivity depends on the specific reactants and conditions.

Hydrogenation Mechanisms and Stereochemical Control

The hydrogenation of the indolizinone core is a crucial transformation for accessing saturated and partially saturated indolizidine structures, which are prevalent in natural products. nih.govnih.gov The hydrogenation of indolizin-7(8H)-one and its derivatives is often highly regio- and diastereoselective. nih.govnih.gov

The electron-rich diene component of the indolizinone is typically reduced selectively in the presence of the more electron-poor vinylogous amide double bond. nih.gov Heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are effective for this selective reduction under hydrogen pressure. nih.gov

The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and substrate structure. In some cases, the hydrogenation proceeds with high diastereoselectivity, leading to the formation of a single major stereoisomer. nih.govacs.org For example, the heterogeneous hydrogenation of a polysubstituted indolizine was found to be highly diastereoselective, yielding a trans-configured product. nih.govacs.org Theoretical calculations suggest that this stereoselectivity arises from kinetic control, where a keto-enol tautomerism plays a key role. nih.govacs.org The less stable product is formed faster due to a lower activation energy barrier. acs.org

The choice of catalyst can be critical for achieving high enantioselectivity in asymmetric hydrogenations. For instance, ruthenium-BINAP catalysts are known to be effective for the asymmetric hydrogenation of various substrates, where the choice of the (R)- or (S)-BINAP ligand can determine the stereochemistry of the product. harvard.edu While not specifically detailed for this compound in the provided context, such catalyst-controlled stereoselection is a general principle in asymmetric hydrogenation. harvard.edu

Analysis of Regioselectivity and Diastereoselectivity in Indolizinone Synthesis

The synthesis of indolizinones often involves the formation of multiple new stereocenters and regioisomers. Controlling the regioselectivity and diastereoselectivity is therefore a central challenge and a key focus of methodological development.

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In the hydrogenation of indolizinones, the diastereoselectivity is often high, with the hydrogen atoms adding to a specific face of the molecule. nih.govnih.govacs.org This is often rationalized by steric hindrance, where the catalyst approaches from the less hindered face of the substrate. nih.gov In some cases, as mentioned previously, kinetic factors can lead to the formation of the less thermodynamically stable diastereomer. acs.org

In Diels-Alder reactions of indolizinones, high diastereoselectivity is also observed. nih.gov The stereochemical information from the existing stereocenter at the ring-fusion can be effectively relayed to the newly formed stereocenters in the cycloadduct. nih.govrsc.orgcapes.gov.br

The table below provides examples of stereochemical control in indolizinone reactions.

Reaction TypeStereochemical ControlMechanistic Rationale
Hydrogenation High diastereoselectivity (e.g., formation of trans product). nih.govacs.orgKinetic control via keto-enol tautomerism; steric approach control. nih.govacs.org
Diels-Alder Cycloaddition High diastereoselectivity. nih.govRelay of stereochemical information from the ring-fusion stereocenter. nih.govrsc.orgcapes.gov.br
Metal-Catalyzed Cyclization Stereoretentive Wagner-Meerwein shift. nih.govThe migration of the propargylic substituent occurs without inversion of configuration. nih.gov

Reactivity and Chemical Transformations of Indolizin 7 8h One Derivatives

Electrophilic Substitution Patterns in Indolizinone Systems

Indolizine (B1195054) is an electron-rich heterocyclic compound, which makes it prone to electrophilic substitution reactions. usp.br The most reactive positions on the indolizine ring are typically C-3, followed by C-1. usp.br However, the substitution pattern can be influenced by the presence of various substituents on the ring.

Studies have shown that the functionalization of arylindolizines at the C-5 position can be achieved through metalation. researchgate.net In some cases, a dynamic equilibrium between the C-2 and C-5 positions has been observed when using certain reagents, with the nature of the electrophile determining the regioselectivity. usp.br For instance, more reactive electrophiles may lead to substitution at the C-2 position, while less reactive ones favor the C-5 position. usp.br

Furthermore, theoretical and experimental studies on indoloindolizines, which contain the indolizine moiety, have demonstrated high regioselectivity in electrophilic substitutions, highlighting their indole-like reactivity and providing pathways for further functionalization. acs.org

A summary of electrophilic substitution patterns is presented in the table below.

PositionReactivityInfluencing Factors
C-3 HighInherent electron density of the indolizine ring. usp.br
C-1 ModerateSecond most reactive site after C-3. usp.br
C-5 VariableAchievable via metalation; influenced by the electrophile's reactivity. usp.brresearchgate.net
C-2 VariableDependent on reagent and electrophile choice. usp.br

Oxidation Reactions of Indolizinone Scaffolds

The oxidation of indolizinone scaffolds can lead to a variety of products, depending on the starting material and the oxidizing agent used. For instance, the catalyzed oxidation of 2-phenyl-5,6,7,8-tetrahydroindolizine (B1255225) with oxygen under light has been reported to yield 2-phenyl-8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinone under mild conditions. chim.it Other examples include the oxidation of hexahydroindolizines with ozone and octahydroindolizines with osmium tetroxide. chim.it

The oxidation of 1,2,3,6,11,11b-hexahydro-5H-indolizino[8,7-b]indole-5-one can produce different derivatives, potentially leading to ketones or carboxylic acids depending on the reaction conditions. Similarly, 5,6,7,8-tetrahydroindolizin-7-ol (B1282560) can be oxidized to the corresponding ketone or aldehyde.

Common oxidizing agents used for these transformations include potassium permanganate (B83412) and chromium trioxide.

Reduction Reactions and Formation of Saturated Analogs

The reduction of the indolizinone core and its derivatives can yield partially or fully saturated analogs. The specific outcome of the reduction is highly dependent on the substitution pattern of the indolizine nucleus and the reducing agent employed. chim.it

While the six-membered ring is generally more susceptible to hydrogenation, selective reduction of the five-membered ring has been achieved using platinum oxide, resulting in a tetrahydro derivative. chim.it More forceful conditions, such as high temperatures and pressures in the presence of a Raney nickel catalyst, can lead to the complete reduction of the molecule. chim.it

Common reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are often used to convert indolizinone derivatives into more saturated compounds. For example, treatment of a 5-formylindolizine with sodium borohydride under mild conditions readily reduces the formyl group to a hydroxymethyl group. nih.gov The reduction of 5,6,7,8-tetrahydroindolizine (B83744) using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a common method for synthesizing 5,6,7,8-tetrahydroindolizin-7-ol.

A study on the heterogeneous hydrogenation of a tetrasubstituted indolizine revealed a highly diastereoselective trans-formation, which was rationalized by a keto-enol tautomerism under kinetic control. acs.org

Cycloaddition Reactions of Indolizinones (e.g., [8+2] Cycloaddition to Cyclazines)

Indolizine and its derivatives are known to participate in cycloaddition reactions, most notably [8+2] cycloadditions with various dienophiles like alkenes and acetylenes, to form cycl[3.2.2]azines. mdpi.com The electron-rich nature of the indolizine ring, particularly at the C-3 position, facilitates these reactions. mdpi.com

The first observed [8+2] cycloaddition of indolizine was with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a palladium-carbon catalyst. mdpi.com This reaction has since been extended to various substituted indolizines. mdpi.com The synthesis of new 7-cyanoindolizines has been achieved through 1,3-dipolar cycloaddition reactions of pyridinium (B92312) N-ylides with acetylenic dipolarophiles. lew.ro

It has been noted that while 6-azaindolizine can undergo these cycloaddition reactions, the 7-aza-derivative does not. mdpi.com The reactivity in these cycloadditions can be influenced by the substituents on the indolizine ring. For instance, 1-azaindolizines with a 2-SMe group can form the desired azacyclazines with DMAD, whereas those with a 2-SO2Me group fail to react. mdpi.com

The table below summarizes some key cycloaddition reactions of indolizine derivatives.

Indolizine DerivativeDipolarophileProduct
IndolizineDimethyl acetylenedicarboxylate (DMAD)Cycl[3.2.2]azine
N-phenacylpyridinium bromidesEthyl propiolate / 1-butyn-3-one7-Cyanoindolizines
6-AzaindolizineDMADAzacyclazine
1-Azaindolizine-2-SMeDMADAzacyclazine

Functional Group Interconversions on the Indolizinone Nucleus

Functional group interconversions (FGI) are crucial for modifying the indolizinone nucleus and synthesizing a diverse range of derivatives. scribd.comvanderbilt.eduslideshare.net These transformations allow for the conversion of one functional group into another, expanding the synthetic utility of the indolizinone scaffold.

For example, a 5-benzoyl group on an indolizine derivative was found to be removable by the action of alkali. nih.gov The more reactive 5-formyl group can be converted into stable O-methyl oximes by treatment with NH2OMe under mild conditions. nih.gov The reduction of this formyl group to a 5-hydroxymethylindolizine is readily achieved with sodium borohydride. nih.gov

Babaev and co-workers demonstrated the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones to 2-aryl-5-chloro-6-cyano-7-methylindolizines. usp.br These 5-chlorinated derivatives can then react with various nucleophiles to produce a range of substituted indolizines in good yields. usp.br

Metalation Studies of Aromatic Indolizinones

Metalation is a key strategy for the regioselective functionalization of the indolizine ring, particularly at positions that are not easily accessible through classical electrophilic substitution. usp.br Directed metalation reactions using lithium and mixed lithium/magnesium amides have been successfully employed. usp.br

Studies have shown that arylindolizines can be functionalized at the C-5 position via metalation. researchgate.net The regioselectivity of the metalation can be controlled by the choice of the base and the electrophile. For instance, the use of TMPMgCl·LiCl can lead to a dynamic equilibrium between C-2 and C-5 metalation, with the final substitution pattern being determined by the reactivity of the electrophile. usp.br

A comprehensive study on the functionalization of the indolizine ring utilized both metalation and C-H borylation strategies to prepare a library of indolizine derivatives with potential applications in medicinal chemistry and material science. usp.br Furthermore, the C-H borylation of aryl indolizines has been described and compared to directed metalation, providing complementary approaches to obtain a variety of substituted indolizines. researchgate.net

Spectroscopic and Structural Characterization of Indolizin 7 8h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For indolizine (B1195054) derivatives, ¹H and ¹³C NMR provide essential data on the proton and carbon environments, while 2D NMR techniques help to establish through-bond and through-space correlations.

The ¹H NMR spectrum of indolizine derivatives reveals characteristic signals for the protons in the heterocyclic ring system. The chemical shifts of these protons are influenced by the electronic environment and the presence of substituents. In substituted indolizines, the proton at position 5 (H-5) is typically observed at a downfield region, often as a doublet, due to the deshielding effect of the adjacent ring nitrogen. nipne.ro For example, in a series of pyridinium-substituted indolizines, the H-5 proton appears between δ 9.49 and 10.01 ppm. nipne.ro The H-8 proton is also characteristically shifted and often appears as a doublet or a doublet of doublets. nipne.ro

The following table summarizes representative ¹H NMR data for a substituted indolizine derivative, N-methyl-4(1-ethoxycarbonyl-3-methoxycarbonyl-indolizin-7-yl)-pyridinium iodide, in DMSO-d₆. nipne.ro

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-59.49dd7.48, 0.79
H-2', H-6'9.11d6.93
H-88.77d1.23
H-3', H-5'8.59d6.95
H-27.85s
H-67.82dd7.50, 2.14
N⁺CH₃4.40s
CH₂4.35q6.90
OCH₃3.90s
CH₃1.37t6.90

Data for N-methyl-4(1-ethoxycarbonyl-3-methoxycarbonyl-indolizin-7-yl)-pyridinium iodide. nipne.ro

The ¹³C NMR spectrum provides information about the carbon skeleton of the indolizine ring. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of substituents. In N-methyl-4(1-ethoxycarbonyl-3-methoxycarbonyl-indolizin-7-yl)-pyridinium iodide, the carbon signals are assigned based on 2D NMR data. nipne.ro The carbons of the pyridinium (B92312) ring (C-2', C-6', C-3', C-5', and C-4') and the indolizine ring can be clearly distinguished. nipne.ro

Below is a table of ¹³C NMR data for N-methyl-4(1-ethoxycarbonyl-3-methoxycarbonyl-indolizin-7-yl)-pyridinium iodide in DMSO-d₆. nipne.ro

CarbonChemical Shift (δ, ppm)
COO (C-11)162.52
COO (C-10)160.20
C-4'151.26
C-2', C-6'145.81
C-9136.87
C-7130.37
C-5127.99
C-3', C-5'124.18
C-2123.68
C-8118.49
C-3115.44
C-6112.88
C-1107.32
C-1359.92
OCH₃51.75
N⁺CH₃47.22
C-1414.15

Data for N-methyl-4(1-ethoxycarbonyl-3-methoxycarbonyl-indolizin-7-yl)-pyridinium iodide. nipne.ro

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals in complex molecules like indolizin-7(8H)-one derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.comlibretexts.org In indolizine systems, COSY spectra help to identify adjacent protons within the ring structure. nipne.ro

HETCOR (Heteronuclear Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques show correlations between protons and directly attached carbons (¹JCH). umn.edunanalysis.com HMQC is an inverse detection method that offers significantly higher sensitivity than the carbon-detected HETCOR experiment. umn.eduscribd.com These experiments are fundamental for assigning the carbon signals based on the already assigned proton signals. nipne.ro

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). scribd.com It is particularly useful for identifying quaternary carbons and for assembling the molecular framework by connecting different spin systems. nipne.ro A low-pass J filter is often used to suppress one-bond correlations. nipne.ro

The combined use of these 2D NMR techniques allows for a comprehensive structural elucidation of substituted indolizine derivatives. nipne.roresearchgate.net

The electronic nature and position of substituents on the indolizine ring have a significant impact on the NMR chemical shifts. Both the Hammett constant and the alkyl polarizability effect index can influence the chemical shifts of nearby protons and carbons. nih.gov In a study of various substituted indolizines, it was observed that different substituents lead to distinct patterns in the aromatic region of the ¹H NMR spectrum. mdpi.com For instance, a nitro-substituted derivative exhibited the most distinct signals compared to other halogen or methyl-substituted analogues. mdpi.com This highlights the sensitivity of NMR spectroscopy to electronic perturbations within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, GHMBC, GHMQC)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of indolizine derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds. For instance, in hexahydro-indolizine-5,8-dione, characteristic peaks are observed for the carbonyl groups (C=O) at 1730 cm⁻¹ and 1645 cm⁻¹, as well as C-H stretching vibrations around 2900 cm⁻¹. researchgate.net In sydnone-indolizine hybrids, the endocyclic carbonyl group of the sydnone (B8496669) ring shows a characteristic absorbance band in the range of 1724–1765 cm⁻¹. beilstein-journals.org The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
Hexahydro-indolizine-5,8-dioneC=O1730, 1645 researchgate.net
C-H stretch2915, 2885 researchgate.net
Sydnone-indolizine hybridEndocyclic C=O (sydnone)1724-1765 beilstein-journals.org
(S)-5-Methyl-hexahydro-indolizin-3-oneC=O~1732 researchgate.net
C-H stretch2925, 2851 researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. The molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected based on their mass-to-charge (m/z) ratio. savemyexams.com

The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nist.gov For example, the parent indolizine has a molecular weight of 117.15 g/mol . nih.gov The fragmentation pattern, which arises from the breakup of the energetically unstable molecular ion, gives clues about the structure of the molecule. libretexts.orgslideshare.net The fragmentation of cyclic ketones, for instance, can be complex. miamioh.edu In high-resolution mass spectrometry (HRMS), the exact mass of the ions can be determined, allowing for the calculation of the elemental composition. mdpi.com

CompoundIonCalculated m/zFound m/zReference
C₁₂H₁₆NO₂ (precursor)[M+H]⁺206.1176206.1182 mdpi.com
C₁₂H₁₅N₂O₄ (precursor)[M+H]⁺251.1026251.1032 mdpi.com
C₈H₁₂NO₂ (derivative)[M+H]⁺154.0868154.0865 researchgate.net

This comprehensive spectroscopic analysis, integrating data from NMR, IR, and MS, is indispensable for the definitive structural characterization of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of this compound derivatives. The absorption and emission characteristics are sensitive to the molecular framework and the nature of substituents, offering valuable information on structure-property relationships.

Derivatives of this compound typically exhibit broad absorption peaks. For instance, a series of 8a-methyl-2,3-diphenylindolizin-1(8aH)-one derivatives consistently show maximum absorption wavelengths (λab.max) in the range of 420–440 nm. rsc.org The position of these absorption bands is generally not influenced by the polarity of the solvent, which suggests that the ground state of these molecules is nonpolar. rsc.org

In another study, a newly synthesized fluorescent indolizine, 3-benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl ester, displayed three distinct absorption peaks in various solvents. upb.ro These peaks were observed in the ranges of 264–278 nm, 389–397 nm, and 410–417 nm. upb.ro The relative intensities of these peaks were found to be solvent-dependent. For example, in ethanol, the peak at 264 nm was the most intense, while in DMSO, the peak at 415 nm showed the highest intensity. upb.ro The parent indolizine molecule itself shows a characteristic UV/Visible spectrum. nist.gov

The introduction of different functional groups can tune the absorption properties. For example, indolizine-cyanine dyes with varying methine bridge lengths exhibit absorption maxima that red-shift with increasing chain length. nsf.gov Specifically, in DMSO, the λmax values were 652 nm, 705 nm, and 819 nm for cyanine (B1664457) bridges with one, three, and five carbons, respectively. nsf.gov This demonstrates the high tunability of the electronic properties of the indolizine core. nsf.gov

UV-Vis Absorption Data for Selected Indolizine Derivatives
CompoundSolventAbsorption Maxima (λmax, nm)
8a-methyl-2,3-diphenylindolizin-1(8aH)-one derivativesVarious420-440
3-Benzoyl-7-(trans-2-pyridin-2-yl-vinyl)-indolizine-1-carboxylic acid methyl esterEthanol264, 389-397, 410-417
DMSO264-278, 389-397, 415
Other non-polar solvents264-278, 389-397, 410-417
Indolizine-cyanine dyesDMSO652 (C1 bridge)
705 (C3 bridge)
819 (C5 bridge)

Indolizine derivatives are known for their interesting fluorescence properties, including large Stokes shifts and aggregation-induced emission (AIE). acs.orgintelcentru.ro The Stokes shift, which is the difference between the absorption and emission maxima, is a crucial parameter for applications in imaging and sensing. mdpi.com

Many indolizine-based fluorophores exhibit significant Stokes shifts. For instance, highly fluorescent 7-(pyridin-4-yl)-substituted indolizines have been reported to possess considerably large Stokes shifts. intelcentru.ro Indolizine-cyanine dyes have also been shown to have Stokes shifts up to approximately 60 nm, which can be attributed to intramolecular steric interactions. nsf.gov In some cases, the emission maxima can be tuned over a wide range, such as a 200 nm range, by simply changing the solvent. nsf.gov

A fascinating property observed in some this compound derivatives is aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). nih.govwikipedia.org This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated state or solid state. wikipedia.org The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. acs.orgrsc.org

For example, certain indolizine derivatives with phenyl groups attached at the C3 position exhibit tunable aggregation-induced fluorescence. acs.org These compounds form cyan (496 nm) and orange (603 nm) emitting aggregates as the water fraction in the solvent mixture increases. acs.org The interplay between RIR and intramolecular charge transfer (ICT) governs the AIE mechanism. acs.org Similarly, other indolizine derivatives show a significant increase in fluorescence intensity upon aggregation in THF/water mixtures. nih.gov For instance, the fluorescence of one such compound reaches its maximum at a water fraction of 70%. nih.gov Another derivative exhibits a dramatic red-shift of 27 nm in its emission upon grinding the solid sample, a process that is reversible by exposure to dichloromethane (B109758) vapors. nih.gov

Fluorescence Emission Data for Selected Indolizine Derivatives
Compound/SystemKey FeatureObservation
7-(Pyridin-4-yl)-substituted indolizinesStokes ShiftConsiderably large Stokes shifts reported. intelcentru.ro
Indolizine-cyanine dyesStokes ShiftUp to ~60 nm, attributed to intramolecular steric interactions. nsf.gov
Indolizine derivatives with C3-phenyl groupsAIETunable aggregation-induced fluorescence, forming cyan (496 nm) and orange (603 nm) aggregates. acs.org
Tetraphenylethylene-substituted indolizineAIEMaximum fluorescence intensity at 70% water fraction in THF/water mixture. nih.gov
Ground solid of an indolizine derivativeMechanochromism27 nm red-shift in emission upon grinding, reversible by solvent vapor exposure. nih.gov

Absorption Characteristics

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of this compound derivatives in the solid state. It provides definitive information about molecular geometry, stereochemistry, and the arrangement of molecules in the crystal lattice.

X-ray crystallography has been used to confirm the molecular structure and stereochemistry of various indolizine derivatives. ontosight.ai For instance, the absolute configuration of (6S,7R,8R,8aS)-8-Hydroxy-7-phenylperhydroindolizin-3-one was assigned based on its synthesis and confirmed by X-ray diffraction. stuba.skiucr.orgnih.gov The stereochemistry of other derivatives, such as those with substituents at positions C5, C6, C7, and C8, has also been unequivocally established. stuba.skiucr.org The bond lengths and angles within the indolizine ring system determined by X-ray crystallography are generally in good agreement with values reported for similar structures. iucr.org For example, in one derivative, the N1-C5 and N1-C9 bonds were found to be approximately equivalent and significantly longer than the N1-C2 bond. stuba.sk

The solid-state packing of this compound derivatives is stabilized by a variety of intermolecular interactions. In many cases, van der Waals forces are the primary stabilizing interactions. stuba.sk However, more specific interactions such as hydrogen bonds and C-H···O interactions also play a crucial role in dictating the crystal packing. iucr.orgnih.gov

For example, in the crystal structure of (7R,8R,8aS)-8-Hydroxy-7-phenylperhydroindolizin-3-one, molecules form chains parallel to the a-axis via intermolecular O-H···O hydrogen bonds. iucr.orgnih.gov In another derivative, the crystal structure is stabilized by C-H···O hydrogen bonds. nih.gov The analysis of intermolecular interactions is critical for understanding the supramolecular chemistry of these compounds and for crystal engineering. iosrjournals.orgmdpi.com Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govnih.gov For example, in the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, the molecular arrangement is guided by C-H···O and C-H···N hydrogen-bonded dimeric motifs, with additional contributions from π···π and C-H···F interactions. nih.govplos.orgplos.org

X-ray crystallography provides detailed insights into the conformation of the fused ring systems in this compound derivatives. The central six-membered ring of the perhydroindolizine moiety typically adopts a chair conformation. stuba.skiucr.orgiucr.orgiucr.org For example, in (6S,7R,8R,8aS)-8-Hydroxy-7-phenylperhydroindolizin-3-one, the six-membered ring is puckered such that the nitrogen atom (N1) and the C7 atom are displaced on opposite sides of the mean plane defined by the other four atoms of the ring. stuba.sk

The conformation of the five-membered rings can vary. The pyrrolidin-2-one ring is often found in a distorted or flat-envelope conformation. stuba.skiucr.org In one case, the C4 atom is the flap of the envelope, deviating from the mean plane of the other four atoms. stuba.sk In other derivatives, the oxopyrrolidine ring also adopts a flat-envelope conformation. iucr.orgnih.gov The fused oxopyrrolidine and hydrofuran rings in (3aR,8aS,9S,9aR)-9-Hydroxyperhydrofuro[3,2-f]indolizin-6-one both exhibit envelope conformations. iucr.org In some instances, the central six-membered ring of the indolizine unit adopts an envelope conformation instead of a chair. nih.goviucr.orgresearchgate.net

Conformational Data for Indolizine Ring Systems from X-ray Crystallography
Compound/Ring SystemConformationKey Features
Central six-membered ring of perhydroindolizineChairN1 and C7 atoms displaced on opposite sides of the mean plane. stuba.skiucr.org
Pyrrolidin-2-one ringDistorted/Flat-envelopeC4 atom often acts as the flap of the envelope. stuba.skiucr.org
Oxopyrrolidine ringFlat-envelopeObserved in several derivatives. iucr.orgnih.gov
Central six-membered ring of tetrahydrothieno[3,2-f]indolizin-6(4H)-oneEnvelopeC5 atom is displaced from the plane of the other five atoms. nih.govresearchgate.net
Fused piperidine (B6355638) ring of octahydroindolizine (B79230)ChairCommon conformation in dispiro derivatives. iucr.org

Computational Chemistry and Theoretical Investigations of Indolizin 7 8h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of the indolizine (B1195054) ring system. These calculations provide a detailed picture of electron distribution, molecular orbitals, and aromaticity, which are key to predicting the molecule's reactivity and photophysical properties.

Ab initio and Density Functional Theory (DFT) calculations are commonly employed to analyze the electronic structure of indolizine and its derivatives. researchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting chemical reactivity and the nature of electronic transitions. For instance, in the parent indolizine, the HOMO is typically localized on the five-membered pyrrole (B145914) ring, indicating its susceptibility to electrophilic attack, while the LUMO is distributed across the six-membered pyridine (B92270) ring. acs.org

For derivatives, substituents can significantly perturb the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. acs.org For example, computational studies on a pyrido[3,2-b]indolizine scaffold revealed that substitution at the C5 position selectively perturbs the HOMO energy level with minimal impact on the LUMO, as indicated by the respective orbital coefficients. acs.org This selective perturbation allows for the fine-tuning of the molecule's electronic properties.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure, providing insights into charge distribution, hybridization, and stabilizing hyperconjugative interactions within the molecule. researchgate.net Such analyses on phospha-analogues of indolizine have shown that despite perceptible changes in electronic parameters upon heteroatom substitution, the aromatic character, a key feature of the indolizine core, is largely retained. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Indolizine Derivatives (Calculated via DFT) This table presents representative data from related compounds to illustrate the type of information obtained from electronic structure calculations, as direct data for Indolizin-7(8H)-one is not readily available in the literature.

Compound Functional/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Source
Indolizine B3LYP/6-311G** -5.67 -0.65 5.02 researchgate.net
1-Phospha-indolizine B3LYP/6-311G** -5.89 -1.13 4.76 researchgate.net
INI2 Sensitizer B3LYP/6-31G(d) -5.31 -2.71 2.60 pku.edu.cn
8-Benzenesulfonyl-indolizin-5-one analogue B3LYP/6-311G(d,p) -6.8 to -7.1 -2.6 to -2.7 ~4.2-4.5 vulcanchem.com

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for predicting a wide range of molecular properties due to its favorable balance of accuracy and computational cost. acs.org For this compound and its analogues, DFT is instrumental in determining optimized geometries, charge distributions, and various reactivity descriptors.

Geometry optimization using DFT, for example with the B3LYP functional and a 6-311G(d,p) basis set, allows for the precise calculation of bond lengths, bond angles, and dihedral angles in the ground electronic state. researchgate.netorientjchem.org These calculated geometries can be compared with experimental data from X-ray crystallography, where available, to validate the chosen computational method. orientjchem.org Studies on related systems show a strong correlation between experimental and theoretical values, though minor discrepancies can arise from comparing gas-phase calculations with solid-state experimental data. orientjchem.org

DFT calculations also yield the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution across the molecule. orientjchem.org The MEP map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack; regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. orientjchem.org

Furthermore, conceptual DFT provides a range of global reactivity descriptors calculated from the HOMO and LUMO energies. nih.gov These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer quantitative measures of a molecule's stability and reactivity. iucr.org

Table 2: Calculated Molecular Properties for an Indolizine Analogue Data for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a related nitrogen-based heterocycle, is shown to exemplify the output of DFT calculations. iucr.org

Molecular Property Calculated Value
Total Energy (eV) -21853.0851
Dipole Moment (Debye) 3.0212
Ionization Potential, I (eV) 6.1381
Electron Affinity, A (eV) 2.2463
Electronegativity, χ (eV) 4.1922
Hardness, η (eV) 1.9459
Softness, S (eV⁻¹) 0.5139
Electrophilicity Index, ω 4.5158

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful asset for elucidating the complex mechanisms of chemical reactions, including those for the synthesis of indolizine derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, locate transition state (TS) structures, and calculate activation energies, thereby providing a detailed, step-by-step description of the reaction pathway. mdpi.comrsc.org

For the indolizine scaffold, a common synthetic route is the [8π+2π] cycloaddition reaction. mdpi.com Theoretical calculations have been crucial in determining whether these reactions proceed through a concerted (one-step) or a stepwise mechanism. msu.ru Quantum chemical calculations using methods like AM1, SINDO1, and ab initio have been performed for the cycloaddition of various alkenes to indolizine and 6-nitroindolizine. msu.ru These studies predict that the mechanism is highly dependent on the electronic nature of the reactants. For example, the reaction of indolizine with nitroethylene (B32686) is predicted to follow a stepwise dipolar mechanism involving electrophilic addition followed by ring closure. msu.ru In contrast, the reaction between 6-nitroindolizine and an electron-rich alkene like N,N-dimethylaminoethylene is predicted to proceed via a previously unknown 'inverse' dipolar cycloaddition, initiated by nucleophilic addition. msu.ru

The characterization of transition states is achieved by locating the first-order saddle point on the PES that connects reactants to products. This is confirmed by frequency calculations, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products. rsc.org DFT calculations on the organocatalyzed synthesis of tricyclic indolizines have successfully located and characterized the transition states for the key cyclization step, providing support for the proposed aza-Michael/dehydration mechanism. rsc.org

Table 3: Calculated Activation Free Energies for Cyclization in Tricyclic Indolizine Synthesis This table shows calculated energy barriers for the formation of different ring sizes in a related indolizine synthesis, illustrating the type of data obtained from reaction mechanism modeling. rsc.org

Ring Size Formed Activation Free Energy (ΔG‡) in Water (kcal/mol)
5-membered 21.0
6-membered 18.3
7-membered 17.1

Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. nih.govresearchgate.net These predictions are invaluable for assigning spectral bands and understanding the electronic transitions responsible for the observed absorption and emission spectra of indolizine derivatives.

DFT calculations are also employed to predict other spectroscopic data. Vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. mdpi.com Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, with results often showing good agreement with experimental ¹H and ¹³C NMR data after appropriate scaling. plos.org

Table 4: Comparison of Experimental and Calculated Absorption Maxima (λ_max) for Indolizine Derivatives This table showcases the correlation between experimental and computationally predicted UV-Vis absorption for representative indolizine-based compounds, highlighting the predictive power of TD-DFT.

Compound Experimental λ_max (nm) Calculated λ_max (nm) Method Source
Pyrrolopyridazine Derivative 385 (in Dioxane) 383 TD-PBE0/State-Specific Solvation nih.gov
Pyridylindolizine Derivative 1 425 (in Dichloromethane) 405 TD-PBE0/COSMO researchgate.net
Pyridylindolizine Derivative 2 443 (in Dichloromethane) 422 TD-PBE0/COSMO researchgate.net
Pyrido[3,2-b]indolizine Analog 503 (in Dichloromethane) - - acs.org

Conformational Landscape Exploration via Computational Methods

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules or those with rotatable bonds, it is crucial to explore the conformational landscape to identify the most stable, low-energy conformers. Computational methods provide an effective means to perform this exploration. researchgate.netmdpi.com

For a molecule like this compound, which contains a partially saturated ring, conformational analysis is essential to determine the preferred puckering of the dihydro-pyrrole ring. The central six-membered ring in a related tetrahydrothieno[3,2-f]indolizin-6(4H)-one was found to adopt an envelope conformation based on X-ray crystallography. researchgate.net Computational methods can systematically explore these possibilities.

The process typically begins with a conformational search using molecular mechanics (MM) methods, such as the MM3 force field, or through molecular dynamics (MD) simulations. researchgate.net These methods can rapidly generate a large number of possible conformations. The resulting structures are then typically clustered based on geometry and energy. The low-energy conformers identified in this initial search are then subjected to more accurate geometry optimization and energy calculations using higher levels of theory, such as DFT (e.g., B3LYP/6-31G(d)) or ab initio methods. researchgate.net

Applications of Indolizin 7 8h One in Advanced Chemical Synthesis

Indolizinone Scaffolds in the Design of Complex Heterocyclic Systems

Indolizin-7(8H)-one and its derivatives serve as pivotal building blocks in the design and synthesis of complex heterocyclic systems. The inherent reactivity of the indolizinone nucleus allows for its elaboration into more intricate structures. For instance, the dienamine functionality within the indolizinone core readily participates in reactions like Diels-Alder cycloadditions, leading to the formation of polycyclic frameworks with high regio- and diastereoselectivity. nih.gov This reactivity has been harnessed to construct tricyclic and tetracyclic systems, which are core structures in various natural products. nih.gov

Furthermore, metal-catalyzed cycloisomerization reactions have been developed to produce substituted indolizinones, which can then be employed in the synthesis of complex alkaloids. escholarship.org These methods often provide rapid access to the core bicyclic structure, which can be further functionalized. escholarship.org The strategic application of these scaffolds enables the efficient assembly of diverse heterocyclic libraries, which are valuable in medicinal chemistry and materials science.

Utility as Precursors for Diverse Chemical Structures

The this compound framework is a versatile precursor for a wide array of chemical structures due to its inherent reactivity. The vinylogous amide within the indolizinone system can undergo various transformations, allowing for the introduction of diverse functional groups and the construction of new ring systems. nih.gov For example, hydrogenation of the indolizinone core can proceed with high diastereoselectivity, providing access to stereochemically rich indolizidine structures. nih.gov

The utility of indolizinones as precursors is further demonstrated by their use in domino reactions. A one-pot process involving hydroformylation and intramolecular cyclization of a pyrrole (B145914) derivative can generate the indolizine (B1195054) nucleus, which is a key intermediate in the synthesis of indolizidine alkaloids. beilstein-journals.org This approach highlights the efficiency of using indolizinone-forming reactions to rapidly build molecular complexity. Moreover, functionalized indolizinones can be transformed into other important building blocks, such as 1-(organochalcogenyl)indolizin-2-ols, expanding their synthetic utility. researchgate.net

Development of Indolizinone-Based Fluorescent Probes and Materials

Indolizinone derivatives have emerged as promising candidates for the development of novel fluorescent probes and materials. The indolizine core, which can be derived from indolizinones, forms the basis of several fluorophores. mdpi.com The photophysical properties of these materials can be tuned by modifying the substituents on the indolizine ring, allowing for the creation of probes with specific emission wavelengths. mdpi.com

For example, indolizine-based organic molecules have been successfully utilized in the creation of new fluorophores and fluorescent probes. mdpi.com Some of these probes exhibit intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment and suitable for applications in biological imaging and sensing. frontiersin.org The development of fluorescent probes based on the indolizinone scaffold has led to tools for non-invasive studies in living systems, contributing to advances in chemical biology and biotechnology. mdpi.com

Probe TypeTarget Analyte/ApplicationKey Features
Indolizine-based FluorophorespH Sensing, Live-cell imagingEmission-tunable, predictable fluorescence
Annulated Indolizine DerivativesFluorescent ProbesNovel fluorescent properties
Pyrano[2,3-b]indolizin-2-onesStaining intracellular organellesHigh fluorescence quantum yields

Indolizinone Derivatives as Ligands in Transition Metal Catalysis

While the direct use of this compound itself as a ligand is not extensively documented, the broader class of indolizine derivatives, accessible from indolizinone precursors, shows significant potential in transition metal catalysis. Bipyridine derivatives, which share structural similarities with functionalized indolizines, are widely used as ligands in catalysis. mdpi.com The nitrogen atom within the indolizine framework can coordinate to transition metals, influencing the catalytic activity and selectivity of the metal center. researchgate.netbeilstein-journals.org

The synthesis of various heterocyclic compounds often relies on transition metal-catalyzed reactions, where the design of effective ligands is crucial. frontiersin.org The development of new synthetic methods for indolizine and its derivatives, including those starting from indolizinones, expands the toolbox for creating novel ligand architectures. researchgate.netresearchgate.net These new ligands could find applications in a range of catalytic transformations, including cross-coupling reactions and C-H activation.

Synthetic Routes to Indolizidine Alkaloid Analogues from Indolizinones

Indolizin-7(8H)-ones are key intermediates in the synthesis of indolizidine alkaloids and their analogues. escholarship.org The bicyclic core of the indolizinone can be readily transformed into the saturated indolizidine skeleton through various reduction methods. nih.gov For instance, the catalytic hydrogenation of indolizinones can provide the tricyclic core of cylindricine marine alkaloids with high diastereoselectivity. nih.gov

Gold-catalyzed cyclization of N-(pent-2-en-4-ynyl)-β-lactams provides an efficient route to 5,6-dihydro-8H-indolizin-7-ones, which are valuable precursors for indolizidine alkaloids like indolizidine 167B. acs.orgnih.gov This method demonstrates the power of modern catalytic processes to construct the indolizinone core, which can then be elaborated into the target natural product. acs.orgnih.gov Furthermore, enantioselective synthetic strategies have been developed to produce fluorinated indolizidinone derivatives, which can serve as precursors to chiral indolizidine analogues with potential biological activity. acs.org

PrecursorKey TransformationTarget Alkaloid/Analogue
Tricyclic IndolizinoneCatalytic HydrogenationCylindricine Core
N-(pent-2-en-4-ynyl)-β-lactamAu-catalyzed CyclizationIndolizidine 167B (formal synthesis)
Conjugated AmidesEnantioselective aza-Michael reaction, RCMFluorinated Indolizidinone Derivatives

Conclusion and Future Research Directions

Summary of Key Advances in Indolizinone Chemistry

The development of synthetic methodologies for indolizine (B1195054) scaffolds has seen remarkable progress, moving beyond classical methods like the Tschitschibabin and Scholtz reactions. acs.orgresearchgate.net Recent years have witnessed the advent of innovative strategies, including:

1,3-Dipolar Cycloadditions: This remains a cornerstone for constructing the indolizine core, often utilizing pyridinium (B92312) ylides and various dipolarophiles. rsc.orgjbclinpharm.org

Metal-Catalyzed Reactions: Transition metals, particularly copper and rhodium, have been instrumental in developing novel cyclization and annulation reactions to form the indolizine ring system. rsc.orgacs.org For instance, copper-catalyzed annulation of α,β-unsaturated O-acyl ketoximes with isoquinolinium N-ylides provides a concise route to benzo jbclinpharm.orgresearchgate.netindolizine cores. acs.org

Domino and Cascade Reactions: The development of one-pot, multi-component reactions has streamlined the synthesis of functionalized indolizines, offering efficiency and atom economy. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times for various indolizine syntheses. researchgate.net

These advancements have not only improved the efficiency and scope of indolizine synthesis but have also opened avenues for creating structurally diverse derivatives.

Emerging Trends in Indolizinone Synthesis and Reactivity

Current research in indolizinone chemistry is characterized by several key trends that are shaping the future of the field:

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of greener catalysts and solvent-free reaction conditions. mdpi.com

π-Expanded Indolizines: Significant interest has been directed towards the synthesis of π-expanded indolizines for applications in materials science, particularly in organic electronics. rsc.orgacs.org The ability to tune the electronic properties by modifying the indolizine core is a major driver of this trend. acs.org

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral indolizine derivatives is an area of growing importance, particularly for applications in medicinal chemistry.

Novel Cycloaddition Strategies: Researchers continue to explore new cycloaddition pathways to access unique indolizinone architectures. For example, 1,3-dipolar cycloaddition reactions involving (Z)-C-aryl-N-phenylnitrones have been used to synthesize spiro[indolizine-7,5′-isoxazolidin]-8-ones. acs.orgx-mol.com

Potential for Novel Indolizinone Architectures and Transformations

The versatility of the indolizin-7(8H)-one core provides a platform for the construction of novel and complex molecular architectures. Future research is expected to focus on:

Fused Polycyclic Systems: The development of synthetic routes to indolizines fused with other heterocyclic or aromatic rings will lead to novel polycyclic aromatic compounds with unique photophysical properties. mdpi.com Merging indole (B1671886) and indolizine moieties within a single polycyclic framework, creating "indoloindolizines," allows for precise modulation of electronic structures for applications in organic field-effect transistors (OFETs). acs.org

Spirocyclic Compounds: The synthesis of spiro-indolizinones is an emerging area with potential for creating structurally complex and biologically active molecules. acs.orgx-mol.com

Post-Synthetic Modifications: The exploration of a wider range of functionalization reactions on the pre-formed indolizinone scaffold will enable the synthesis of diverse libraries of compounds for screening and optimization.

The following table provides a glimpse into the types of novel indolizinone-based structures being explored:

Architecture Type Synthetic Approach Potential Application
π-Expanded IndoloindolizinesBenzannulation at specific positionsOrganic Optoelectronics
Spiro[indolizine-7,5′-isoxazolidin]-8-ones1,3-Dipolar CycloadditionMedicinal Chemistry
Benzo jbclinpharm.orgresearchgate.netindolizino[1,2-c]quinolinesCascade CyclizationMaterials Science
1,2,3,4,5-pentathiepino[6,7-a]indolizinesMolybdenum-mediated ring-closingPharmacological Studies

This table is based on data from recent research articles. acs.orgacs.orgacs.orgmdpi.com

Strategic Importance of this compound in Advanced Organic Synthesis

This compound and its parent indolizine ring system are of significant strategic importance in modern organic synthesis for several reasons:

Privileged Scaffold: The indolizine core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.comchim.it

Versatile Building Block: The reactivity of the indolizinone core allows for its elaboration into more complex molecules, making it a valuable intermediate in the total synthesis of natural products and complex target molecules.

Tunable Electronic Properties: The electronic nature of the indolizine system can be readily modified through substitution, making it an attractive scaffold for the development of functional materials such as organic light-emitting diodes (OLEDs) and fluorescent probes. chim.it

Access to Structural Diversity: The numerous synthetic methods available for constructing and functionalizing the indolizine ring provide access to a vast chemical space, enabling the exploration of structure-activity relationships and the discovery of novel compounds with desired properties. rsc.org

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?

  • Methodological Answer : Use kinase inhibition assays (e.g., CDK2/4/6 selectivity profiling via radiometric or fluorescence-based methods) and cell viability assays (MTT or ATP-luminescence). Dose-response curves (IC50_{50}) should be generated with at least three biological replicates to account for variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in this compound derivatives?

  • Methodological Answer : Perform systematic substitutions at R1/R2 positions (e.g., halogenation, alkyl chain elongation) and correlate with kinase inhibition profiles. Use molecular docking to identify binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding motifs). Contradictions may arise from assay conditions (e.g., ATP concentration differences); validate using orthogonal assays (SPR vs. enzymatic activity) .

Q. What computational strategies improve the selectivity of this compound-based CDK2 inhibitors?

  • Methodological Answer : Apply molecular dynamics simulations to assess binding stability across CDK isoforms (CDK2 vs. CDK4/6). Free energy perturbation (FEP) calculations can predict affinity changes for specific substitutions. Validate predictions with in vitro selectivity indices (e.g., compound KII-21 showed 3–4× selectivity for CDK2 over CDK4/6 ).

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., cell line heterogeneity, incubation time). Replicate experiments under standardized conditions (e.g., 48-hour exposure in MCF-7 vs. HEK293 cells) and apply statistical tools (ANOVA with post-hoc Tukey tests) to quantify significance. Report effect sizes and confidence intervals .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Define critical process parameters (CPPs: temperature, reaction time).
  • Use design of experiments (DoE) to optimize yield/purity trade-offs.
  • Track impurities via LC-MS and correlate with bioactivity outliers .

Data Analysis & Reporting

Q. How to statistically analyze dose-response data for this compound derivatives with non-linear kinetics?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R2^2, Hill slope, and 95% CI for IC50_{50}. For non-linear cases, segmented regression or mixed-effects models account for heteroscedasticity .

Q. What are best practices for documenting conflicting SAR trends in publications?

  • Methodological Answer : Use tables to juxtapose substituent effects across studies (e.g., Table 1 in ). Discuss plausible explanations (e.g., solvent polarity affecting tautomerization). Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for supplemental data submission to ensure transparency .

Ethical & Reproducibility Considerations

Q. How to ensure ethical reporting of negative or inconclusive results in this compound research?

  • Methodological Answer : Publish negative data in repositories like Zenodo or as supplementary material. Clearly describe experimental limitations (e.g., low solubility confounding IC50_{50} values). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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